molecular formula C12H12N2O3 B325525 Methyl 4-(3-cyanoanilino)-4-oxobutanoate

Methyl 4-(3-cyanoanilino)-4-oxobutanoate

Cat. No.: B325525
M. Wt: 232.23 g/mol
InChI Key: NGSCUJMRVXAAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-cyanoanilino)-4-oxobutanoate is a synthetic ester derivative featuring a butanoate backbone with a ketone group at the 4-position and a 3-cyano-substituted anilino moiety.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 4-(3-cyanoanilino)-4-oxobutanoate

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)6-5-11(15)14-10-4-2-3-9(7-10)8-13/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI Key

NGSCUJMRVXAAFZ-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)NC1=CC=CC(=C1)C#N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • Ester group : Methyl ester (COOCH₃) at the terminal position.
  • Ketone group: At the 4-oxo position of the butanoate chain.
  • Anilino substituent: A 3-cyanoaniline group (C₆H₄(NH)CN) attached via an amide bond.

Physicochemical Properties:

  • Molecular formula : C₁₂H₁₂N₂O₃ (inferred from substituents).
  • Molecular weight : ~248.24 g/mol.
  • Spectroscopic data: Comparable to analogs like methyl 4-(indolin-1-yl)-4-oxobutanoate (compound 1), which exhibits ¹³C NMR peaks at δ 172.39 (ester carbonyl) and 169.63 (ketone), and LCMS m/z 310.1 [M+H]⁺ .

Comparison with Structural Analogs

Key Findings:

Ester Group Impact :

  • Ethyl/isopropyl esters (e.g., compound 3 ) exhibit lower yields (27%) due to transesterification challenges but may improve solubility.
  • Methyl esters (compound 1 , target compound) are synthetically preferred for stability and ease of preparation.

Bulkier groups (e.g., azepane-sulfonyl ) increase molecular weight and logP (1.94 vs. 1.94 for compound 10), affecting membrane permeability.

Spectral and Analytical Data :

  • All analogs show high purity (≥95%) via NMR and LCMS validation .
  • LCMS m/z values align with molecular weights (e.g., compound 1: 310.1 [M+H]⁺ ).

Biological Relevance: The indolin-1-yl derivative (compound 1) is a confirmed Notum inhibitor , suggesting the 3-cyano analog may share similar activity. Chlorinated analogs (e.g., CAS 1490-25-1 ) serve as intermediates but lack direct biological data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.